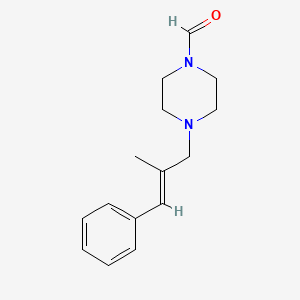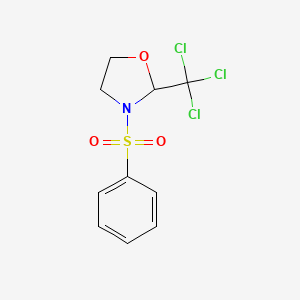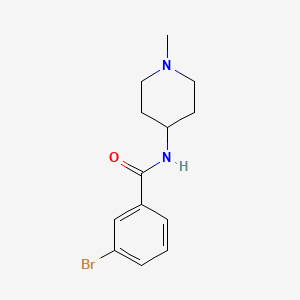
4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MPPA and is a piperazine derivative. MPPA is a yellow powder that is soluble in organic solvents and is stable under normal conditions.
Mecanismo De Acción
The mechanism of action of MPPA is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that MPPA has a significant effect on the biochemical and physiological processes of cells. It has been reported to inhibit the activity of certain enzymes, induce apoptosis, and modulate the expression of genes involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPA has several advantages for use in lab experiments. It is stable under normal conditions, has a high yield of synthesis, and has a low toxicity profile. However, its limitations include its limited solubility in water and its potential to degrade under certain conditions.
Direcciones Futuras
There are several future directions for research on MPPA. One potential application is in the development of new anticancer drugs. Additionally, MPPA may have potential applications in the treatment of fungal and bacterial infections. Further research is needed to fully understand the mechanism of action of MPPA and its potential applications in various fields.
In conclusion, MPPA is a chemical compound that has potential applications in various fields, including medicinal chemistry. Its synthesis method has been reported in the literature, and studies have shown that it has anticancer, antifungal, and antibacterial activities. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of MPPA involves the reaction of 1-piperazinecarboxaldehyde with 2-methyl-3-phenylacrolein in the presence of a catalyst. This method has been reported in the literature and has been used to produce MPPA in high yields.
Aplicaciones Científicas De Investigación
MPPA has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer, antifungal, and antibacterial activities. Studies have also shown that MPPA has the potential to be used as a radioprotective agent.
Propiedades
IUPAC Name |
4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-14(11-15-5-3-2-4-6-15)12-16-7-9-17(13-18)10-8-16/h2-6,11,13H,7-10,12H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXRTQBAVDVKPP-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115567.png)
![8-chloro-N'-[1-(4-isopropoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5115586.png)
![N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)

![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5115608.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5115617.png)



![1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5115646.png)

